N'-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine
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Overview
Description
N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloro group at the 5-position of the pyrazine ring and a formamidine group attached to the nitrogen atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine typically involves the reaction of 5-chloropyrazin-2-amine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazine derivatives
Scientific Research Applications
N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloropyrazin-2-amine
- N,N-Dimethylformamide dimethyl acetal
- tert-Butyl (5-chloropyrazin-2-yl)carbamate
Uniqueness
N’-(5-Chloro-pyrazin-2-yl)-N,N-dimethyl-formamidine is unique due to its specific structural features, such as the presence of both a chloro group and a formamidine group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C7H9ClN4 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
N'-(5-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H9ClN4/c1-12(2)5-11-7-4-9-6(8)3-10-7/h3-5H,1-2H3/b11-5+ |
InChI Key |
PYZWBMBWNWUSKR-VZUCSPMQSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=CN=C(C=N1)Cl |
Canonical SMILES |
CN(C)C=NC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
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